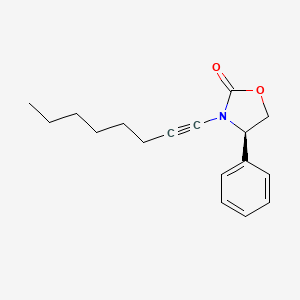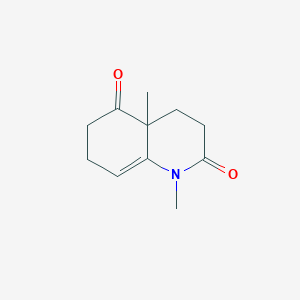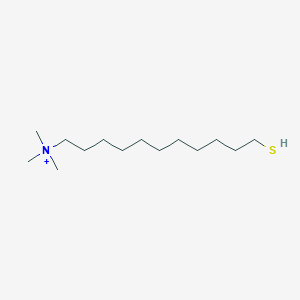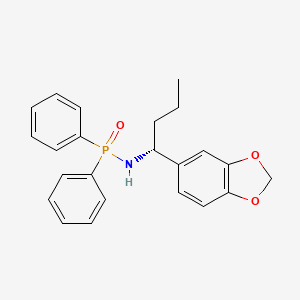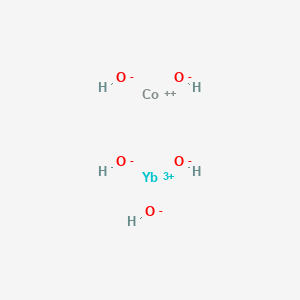
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) is a compound that consists of cobalt, ytterbium, and hydroxide ions in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) can be achieved through various methods. One common approach involves the co-precipitation of cobalt and ytterbium salts in an alkaline medium. For instance, cobalt nitrate and ytterbium nitrate can be dissolved in water, followed by the addition of a strong base such as sodium hydroxide to precipitate the hydroxide compound. The reaction is typically carried out at room temperature with continuous stirring to ensure homogeneity .
Industrial Production Methods
Industrial production of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) may involve more scalable techniques such as hydrothermal synthesis. In this method, the precursor salts are dissolved in water and subjected to high temperature and pressure in an autoclave. This process allows for better control over the particle size and crystallinity of the final product .
化学反应分析
Types of Reactions
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or hydrazine hydrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and ytterbium(III) oxides, while reduction may produce metallic cobalt and ytterbium .
科学研究应用
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) has several scientific research applications:
作用机制
The mechanism of action of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) involves its ability to undergo redox reactions, which are crucial for its catalytic and electrochemical applications. The compound can facilitate electron transfer processes, making it an effective catalyst for reactions such as water splitting. The molecular targets and pathways involved include the active sites on the cobalt and ytterbium ions, which interact with reactant molecules to promote the desired chemical transformations .
相似化合物的比较
Similar Compounds
Cobalt(II) hydroxide: Similar in terms of cobalt content but lacks ytterbium, making it less versatile in certain applications.
Ytterbium(III) hydroxide: Contains ytterbium but not cobalt, limiting its electrochemical properties compared to the combined compound.
Nickel-cobalt hydroxide: Another mixed-metal hydroxide with similar electrochemical applications but different redox properties
Uniqueness
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) is unique due to the synergistic effects of cobalt and ytterbium, which enhance its catalytic and electrochemical performance. The combination of these two metals in a single compound provides a broader range of applications and improved stability compared to single-metal hydroxides .
属性
CAS 编号 |
441769-57-9 |
|---|---|
分子式 |
CoH5O5Yb |
分子量 |
317.02 g/mol |
IUPAC 名称 |
cobalt(2+);ytterbium(3+);pentahydroxide |
InChI |
InChI=1S/Co.5H2O.Yb/h;5*1H2;/q+2;;;;;;+3/p-5 |
InChI 键 |
AQMRMSMTUUHPNZ-UHFFFAOYSA-I |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Yb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


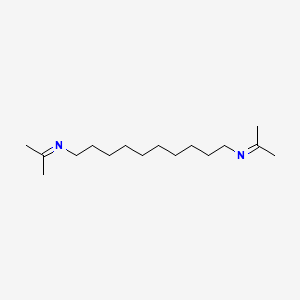
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)

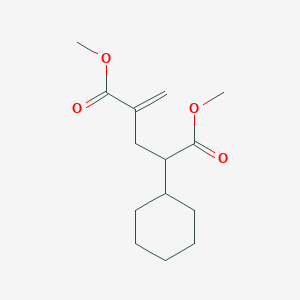
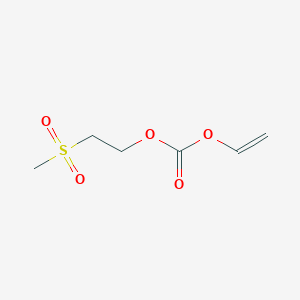
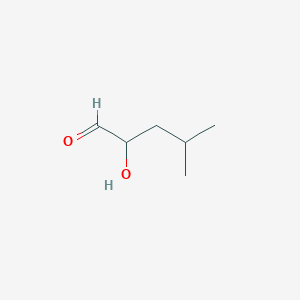
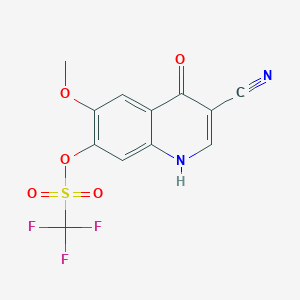

![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
